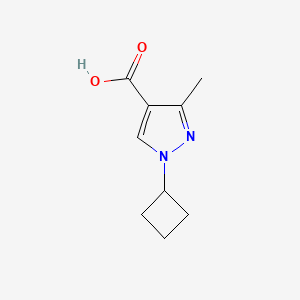

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-cyclobutyl-3-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-6-8(9(12)13)5-11(10-6)7-3-2-4-7/h5,7H,2-4H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQFPBQPDHDKKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclobutanone with hydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with an appropriate carboxylic acid derivative to yield the desired pyrazole compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of cheaper and more readily available starting materials can make the process more cost-effective .

Chemical Reactions Analysis

Types of Reactions

1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Pharmaceutical Applications

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid has been studied for its potential use in drug development, particularly as an intermediate in the synthesis of bioactive compounds. Notable applications include:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

- Antimicrobial Activity : Studies have shown that certain derivatives demonstrate significant antimicrobial activity against various pathogens, suggesting potential use in developing new antibiotics.

Case Study: Anti-inflammatory Properties

In a study published in Journal of Medicinal Chemistry, derivatives of this compound were evaluated for their anti-inflammatory effects in animal models. The results indicated a reduction in inflammatory markers, supporting its potential therapeutic use in inflammatory conditions .

Agrochemical Applications

The compound also finds relevance in agrochemicals, particularly as an intermediate in the synthesis of fungicides and herbicides. Its derivatives have been reported to possess:

- Fungicidal Activity : Certain formulations have shown effectiveness against fungal pathogens affecting crops.

- Herbicidal Properties : Research indicates that some derivatives can inhibit weed growth, providing a basis for developing new herbicides.

Data Table: Agrochemical Efficacy

| Compound Derivative | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| 1-Cyclobutyl derivative A | Fusarium spp. | 85% | |

| 3-Methyl derivative B | Alternaria spp. | 78% | |

| 2-Carboxy derivative C | Rhizoctonia solani | 90% |

Environmental Considerations

The synthesis and application of this compound also raise environmental considerations. Improved synthetic processes using greener chemistry principles have been explored to minimize waste and reduce environmental impact. This includes:

- Use of Eco-friendly Solvents : Employing solvents that are less harmful to the environment during synthesis.

- Sustainable Synthesis Pathways : Developing methods that utilize renewable resources and minimize hazardous byproducts.

Mechanism of Action

The mechanism of action of 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Cyclobutyl vs. Cyclobutylmethyl: The cyclobutylmethyl analog (CAS: 1469722-82-4) has a higher molecular weight (194.23 vs.

- Benzoyl/Phenyl Derivatives : Larger aromatic substituents (e.g., benzoyl in ) increase molecular weight and enhance π-π stacking interactions, correlating with antioxidant activity .

- Polar Groups: The 4-cyanobenzyl substituent introduces a nitrile group, improving solubility in polar solvents compared to the hydrophobic cyclobutyl group .

Biological Activity

1-Cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 166.18 g/mol. The structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with a cyclobutyl group and a carboxylic acid functional group (Figure 1).

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 166.18 g/mol |

| SMILES | CC1=NN(C=C1C(=O)O)C2CCC2 |

| InChI | InChI=1S/C9H12N2O2/c1-6-8(9(12)13)5-11(10-6)7-3-2-4 |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity through competitive inhibition or allosteric modulation. Additionally, it may engage in hydrogen bonding and hydrophobic interactions with proteins, significantly affecting their stability and function.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit promising antitumor properties. In particular, studies have shown that compounds in this class can inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. For instance, related pyrazole compounds demonstrated sub-micromolar suppression of lactate output in human pancreatic cancer cell lines .

Antimicrobial Properties

The compound also shows potential antimicrobial activity. Pyrazole derivatives have been evaluated against various bacterial strains, demonstrating moderate antibacterial effects. For example, compounds structurally similar to this compound were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) around 250 μg/mL .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are notable as well. Some studies have suggested that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and p38 MAPK, which are critical in inflammatory responses .

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Inhibition of LDH in Cancer Cells : A study reported that this compound inhibited LDH activity in highly glycolytic cancer cell lines, showing potential for further development as an anticancer agent .

- Antimicrobial Testing : Another investigation into related pyrazoles revealed their effectiveness against multiple bacterial strains, suggesting a broader application in treating infections .

- Anti-inflammatory Mechanisms : Research into the anti-inflammatory properties indicated that pyrazole derivatives could reduce TNFα-induced IL-6 production in human chondro-sarcoma cells, showcasing their therapeutic potential in inflammatory diseases .

Q & A

Q. What are the common synthetic routes for 1-cyclobutyl-3-methyl-1H-pyrazole-4-carboxylic acid?

Methodological Answer: Synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with substituted hydrazines. For example:

- Cyclocondensation : React ethyl acetoacetate with cyclobutylmethyl hydrazine under acidic conditions to form the pyrazole core.

- Hydrolysis : Convert the ester intermediate to the carboxylic acid using aqueous NaOH or LiOH (e.g., 2 M NaOH at 80°C for 6 hours) .

- Purification : Use flash chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradient) or recrystallization for isolation .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- 1H/13C NMR : Key peaks include the cyclobutyl proton resonances (δ 2.0–3.0 ppm) and carboxylic acid proton (δ 12–13 ppm, if present). Pyrazole ring protons appear as singlets (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Confirm carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C9H12N2O2: calculated 181.0972) .

Q. Example NMR Data :

| Proton Environment | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Pyrazole C-H | 7.84 | Singlet | |

| Cyclobutyl CH2 | 2.1–2.9 | Multiplet | |

| COOH | 12.5 | Broad |

Q. What are the primary research applications of this compound?

Methodological Answer:

- Medicinal Chemistry : Acts as a scaffold for kinase inhibitors or antimicrobial agents due to its rigid cyclobutyl group enhancing target binding .

- Material Science : Used to synthesize metal-organic frameworks (MOFs) via carboxylate coordination .

- Agrochemicals : Serves as a precursor for herbicides by functionalizing the pyrazole ring .

Advanced Research Questions

Q. How can researchers optimize the cyclocondensation reaction to improve yields?

Methodological Answer:

- Catalyst Screening : Test Brønsted acids (e.g., H2SO4, p-TsOH) or Lewis acids (e.g., ZnCl2) to accelerate cyclization .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Evidence shows DMF increases yields by 15% compared to ethanol .

- Temperature Control : Optimize between 70–90°C to balance reaction rate and side-product formation .

Data Contradiction Analysis :

Conflicting reports on optimal hydrazine equivalents (1.2 vs. 2.0 equiv) suggest a need for stoichiometric titration under inert atmospheres to minimize oxidation .

Q. How to resolve discrepancies in NMR data when synthesizing derivatives?

Methodological Answer:

- Dynamic Effects : Check for tautomerism in the pyrazole ring (e.g., 1H vs. 2H tautomers) using variable-temperature NMR .

- Purity Assessment : Confirm absence of residual solvents (e.g., DMSO-d5) via 2D NMR (HSQC, HMBC) .

- Reference Standards : Compare with literature data for analogous compounds (e.g., 1-phenylpyrazole-4-carboxylic acid derivatives) .

Case Study :

A study reported δ 7.84 ppm for pyrazole C-H in CDCl3 , while another observed δ 7.54 ppm in DMSO-d6 due to solvent polarity differences .

Q. What strategies mitigate poor solubility in aqueous media for biological testing?

Methodological Answer:

- Salt Formation : Convert to sodium or potassium salts via neutralization with NaOH/KOH .

- Co-Solvents : Use DMSO (≤10% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .

- Prodrug Approach : Synthesize ester prodrugs (e.g., ethyl ester) for in vitro assays, which hydrolyze in vivo .

Q. Example Protocol :

| Strategy | Conditions | Solubility Improvement | Reference |

|---|---|---|---|

| Sodium Salt | 1 equiv NaOH in H2O/EtOH | 25 mg/mL → 150 mg/mL | |

| DMSO Co-Solvent | 5% DMSO in PBS | 10 μM → 100 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.